N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, pyrazole, and methoxyphenyl rings, as well as the propanamide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the amide group could potentially undergo hydrolysis, the furan ring could participate in electrophilic aromatic substitution reactions, and the pyrazole ring could potentially act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Antibacterial Activity
- Research Application: The compound and its related derivatives have been investigated for their antibacterial properties. In one study, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized, demonstrating significant antibacterial activity. This suggests a potential application of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).
Antimitotic Agents
- Research Application: Compounds structurally related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been studied as antimitotic agents. Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate demonstrated biological activity in several systems, with S-isomers showing more potency than R-isomers. This indicates the potential use of such compounds in cancer therapy (Temple & Rener, 1992).
Antimicrobial Activity of Chitosan Derivatives
- Research Application: Chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives including compounds similar to the queried compound, exhibited antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied depending on the type of Schiff base moiety. This research supports the potential of these compounds in antimicrobial applications (Hamed et al., 2020).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-7-4-15(5-8-17)6-9-19(23)20-10-11-22-14-16(13-21-22)18-3-2-12-25-18/h2-5,7-8,12-14H,6,9-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHSECLVGICEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
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